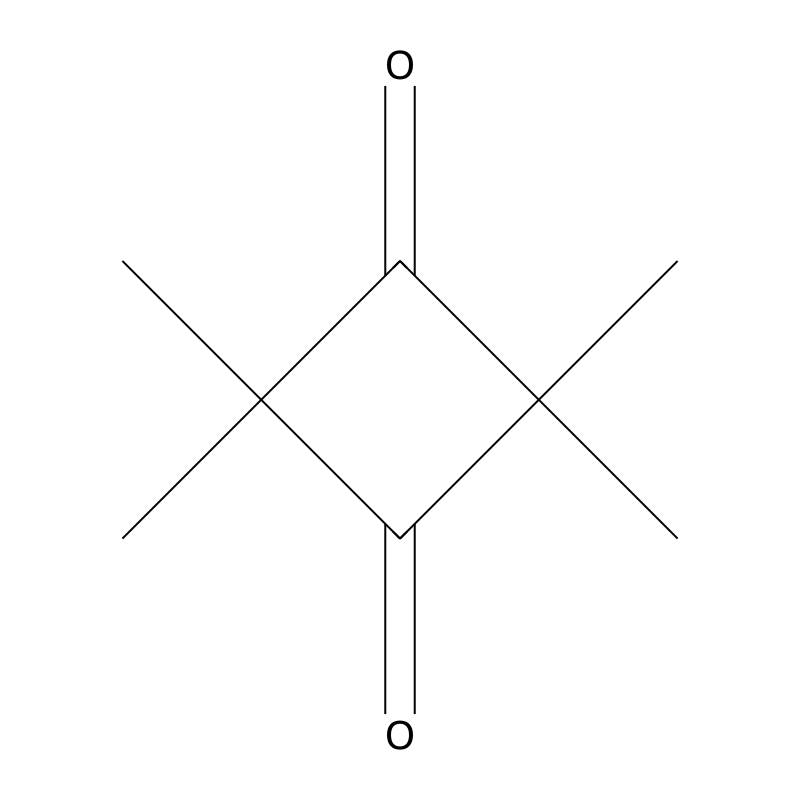Tetramethyl-1,3-cyclobutanedione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
TMCBD has been utilized as a building block in the synthesis of various complex organic molecules, including:
- Heterocyclic compounds: TMCBD can serve as a precursor for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These compounds possess diverse applications in medicinal chemistry and materials science [].
- Polymers: TMCBD can be incorporated into the backbone of polymers, leading to materials with specific properties like thermal stability and electrical conductivity [].
Biological Activity
Studies have explored the potential biological activity of TMCBD, with some findings suggesting:
- Antibacterial properties: TMCBD has exhibited antibacterial activity against certain bacterial strains, although the underlying mechanisms remain under investigation [].
- Cytotoxicity: TMCBD has shown cytotoxic effects towards some cancer cell lines, indicating its potential as a starting point for developing anticancer agents []. However, further research is necessary to determine its efficacy and safety in this context.
Tetramethyl-1,3-cyclobutanedione, also known as 2,2,4,4-tetramethyl-1,3-cyclobutanedione, is a cyclic diketone with the molecular formula and a molecular weight of approximately 140.18 g/mol. It features a unique cyclobutane ring structure that contributes to its chemical properties and reactivity. The compound has various synonyms, including 1,1,3,3-tetramethylcyclobutanedione and tetramethylcyclobutane-1,3-dione .
- Hydrogenation: This compound can undergo liquid-phase hydrogenation to produce cyclobutane derivatives. The process typically involves using supported ruthenium catalysts under a dihydrogen atmosphere .
- Reactions with Nucleophiles: It reacts with amines and other nucleophiles, with the reaction pathway being influenced by the specific conditions employed .
- Photo
The synthesis of tetramethyl-1,3-cyclobutanedione can be achieved through various methods:
- Hydrogenation of Precursors: The primary synthesis route involves the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in a controlled dihydrogen atmosphere over supported catalysts like ruthenium .
- Cyclization Reactions: Other synthetic pathways may involve cyclization reactions starting from appropriate diketone precursors.
Tetramethyl-1,3-cyclobutanedione finds applications in several fields:
- Chemical Research: It serves as an important intermediate in organic synthesis and materials science.
- Life Sciences: Used as a chemical probe for studying various biochemical processes.
- Polymer Chemistry: It can be utilized in the synthesis of polymeric materials due to its unique structural features .
Tetramethyl-1,3-cyclobutanedione shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Dimethyl-1,3-cyclobutanedione | C₆H₈O₂ | Less steric hindrance compared to tetramethyl variant |
| 1,3-Cyclobutanedione | C₄H₆O₂ | Simpler structure with fewer methyl groups |
| 2-Methyl-1,3-cyclobutanedione | C₅H₈O₂ | Contains only one methyl substituent |
| 2,4-Dimethyl-1,3-cyclobutanedione | C₆H₈O₂ | Different substitution pattern affecting reactivity |
Tetramethyl-1,3-cyclobutanedione is unique due to its four methyl groups that provide significant steric hindrance and influence its reactivity compared to simpler analogs. This structural complexity allows for diverse chemical behavior and potential applications not found in less substituted compounds.








